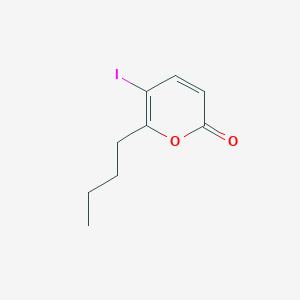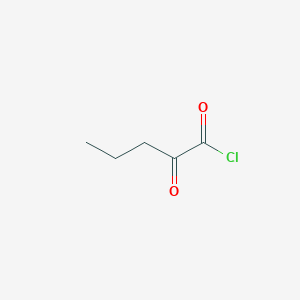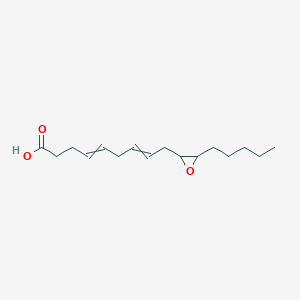![molecular formula C9H14O2 B14246373 7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- CAS No. 219540-72-4](/img/structure/B14246373.png)
7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- is a bicyclic organic compound with the molecular formula C9H14O2. This compound is characterized by its unique structure, which includes an oxirane (epoxide) ring fused to a bicycloheptane framework. The presence of the oxirane ring imparts significant reactivity to the molecule, making it a valuable intermediate in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- can be achieved through several methods. One common approach involves the epoxidation of cyclohexene derivatives. For instance, the oxidation of cyclohexene using peracids such as m-chloroperbenzoic acid (m-CPBA) can yield the desired epoxide . The reaction typically occurs under mild conditions, with the peracid acting as the oxidizing agent.
Industrial Production Methods
In an industrial setting, the production of 7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- may involve the use of more scalable and cost-effective methods. One such method includes the catalytic epoxidation of cyclohexene using metal catalysts such as titanium silicalite (TS-1) in the presence of hydrogen peroxide . This method offers high selectivity and efficiency, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted oxiranes with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.
Medicine: It is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- primarily involves the reactivity of its oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nature of the nucleophile and reaction conditions. The compound’s reactivity makes it a versatile intermediate in both chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene oxide: Similar in structure but lacks the bicyclic framework.
1,2-Epoxycyclohexane: Another epoxide derivative of cyclohexene.
Vinyl cyclohexene dioxide: Contains two oxirane rings and is used in similar applications.
Uniqueness
7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- is unique due to its bicyclic structure, which imparts additional strain and reactivity compared to monocyclic epoxides. This increased reactivity makes it a valuable intermediate in various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
219540-72-4 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-(oxiran-2-ylmethyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H14O2/c1-2-6(4-7-5-10-7)9-8(3-1)11-9/h6-9H,1-5H2 |
InChI-Schlüssel |
XOBTWQWSFMZPNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2C(C1)O2)CC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-](/img/structure/B14246304.png)
![3,3'-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid](/img/structure/B14246311.png)

![(Dodeca-1,3,5,7,9,11-hexayne-1,12-diyl)bis[tri(propan-2-yl)silane]](/img/structure/B14246335.png)
![4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B14246344.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)



![1h,3h,6h-Benz[2,3]azirino[1,2-c]oxazole](/img/structure/B14246389.png)
![({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B14246392.png)

